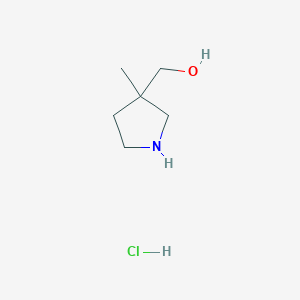
(3-Methylpyrrolidin-3-yl)methanol hydrochloride
Vue d'ensemble
Description
“(3-Methylpyrrolidin-3-yl)methanol hydrochloride” is a chemical compound . It is used in the preparation of pyridoindoles as kinase inhibiting compounds useful in treatment and prevention of kinase-associated diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “(3-Methylpyrrolidin-3-yl)methanol hydrochloride”, involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used include the oxidation of 3-methylpyridine into 3-picolinic acid with potassium permanganate, followed by a series of reactions to produce the final product .Molecular Structure Analysis
The molecular structure of “(3-Methylpyrrolidin-3-yl)methanol hydrochloride” is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(3-Methylpyrrolidin-3-yl)methanol hydrochloride” include oxidation, reduction, and functionalization . The pyrrolidine ring in the molecule contributes to its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Methylpyrrolidin-3-yl)methanol hydrochloride” include its molecular weight, InChI code, and storage temperature . It is stored at 4 degrees Celsius and has a physical form of oil .Applications De Recherche Scientifique
Methanol as a Versatile Solvent and Reagent
Methanol, a primary alcohol, acts as a fundamental solvent and reagent in numerous chemical reactions due to its polarity, which enables it to dissolve a wide range of organic and inorganic compounds. Its applications span from serving as a medium for chemical reactions to being a starting material in the synthesis of more complex molecules. Methanol's role in organic synthesis is critical, given its properties and the ease of handling (H. Offermanns et al., 2014).
Catalytic Reactions and Asymmetric Synthesis
Research has shown that compounds similar to "(3-Methylpyrrolidin-3-yl)methanol hydrochloride" are used as chiral catalysts in enantioselective synthesis, indicating their potential in producing optically active substances. These catalysts enable the selective formation of products with high enantiomeric excess, a crucial aspect in pharmaceutical synthesis where the chirality of molecules can influence drug effectiveness and safety (Kenso Soai et al., 1997).
Methanol in C-C Coupling Reactions
Methanol's role extends to carbon-carbon coupling reactions, where it is utilized as a C1 building block. These reactions are essential for forming complex organic frameworks from simpler molecules, showcasing methanol's utility in constructing valuable chemical entities from renewable feedstocks. This application underscores the move towards greener and more sustainable chemical synthesis methodologies (J. Moran et al., 2011).
Advanced Materials and Nanotechnology
The synthesis and functionalization of materials and nanoparticles often utilize methanol or related compounds as solvents or reactants. These processes benefit from the solvent's properties, enabling precise control over the material's structure at the molecular level, which is pivotal for developing novel materials with specific properties (I. Aranaz et al., 2011).
Bioengineering and Methanol Utilization
Bioengineering efforts have explored methanol as a substrate for producing value-added chemicals via microbial pathways. Engineering microorganisms to efficiently convert methanol into desired products opens avenues for sustainable chemical production, highlighting the compound's role in biotechnological applications (W. B. Whitaker et al., 2017).
Safety And Hazards
Orientations Futures
The future directions for “(3-Methylpyrrolidin-3-yl)methanol hydrochloride” and similar compounds involve their use in the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and medicinal chemists are exploring this space for the design of new compounds with different biological profiles .
Propriétés
IUPAC Name |
(3-methylpyrrolidin-3-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(5-8)2-3-7-4-6;/h7-8H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJKCWLIAXOIEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpyrrolidin-3-yl)methanol hydrochloride | |
CAS RN |
1354792-84-9 | |
| Record name | (3-methylpyrrolidin-3-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


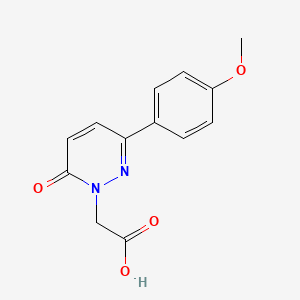
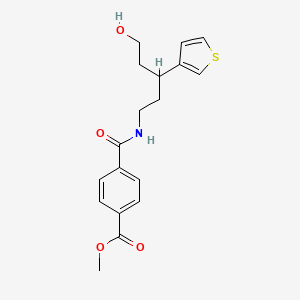
![(Z)-N'-((1H-indol-3-yl)methylene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide](/img/structure/B2694036.png)
![4-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2694037.png)
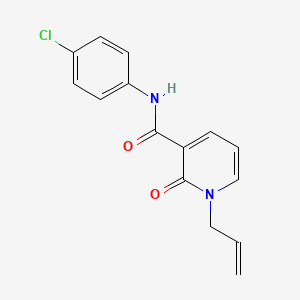

![4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B2694041.png)
![8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
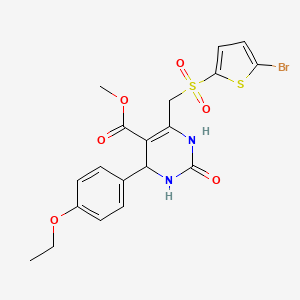
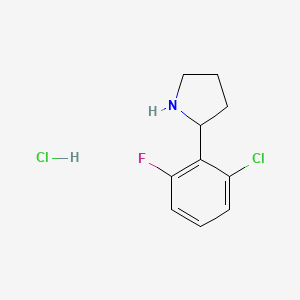

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone](/img/structure/B2694050.png)
